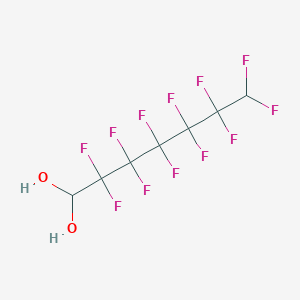

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol

Description

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F12O2/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21/h1-2,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPJWMXVKNDLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379819 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-87-3 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Fluorination of Heptane-1,1-diol Precursors

- A common approach involves starting from heptane-1,1-diol or related diol precursors and performing selective fluorination on the methylene and methine carbons (positions 2 to 7).

- Fluorinating agents such as sulfur tetrafluoride (SF4), cobalt trifluoride (CoF3), or more modern electrophilic fluorinating reagents can be employed under controlled conditions to replace hydrogen atoms with fluorine.

- Reaction conditions typically require low temperatures and inert atmospheres to prevent over-fluorination or decomposition of the diol groups.

- This method demands careful control to avoid fluorination of the hydroxyl-bearing carbon (C1) to preserve the diol functionality.

Stepwise Synthesis via Fluorinated Intermediates

- An alternative route involves synthesizing partially fluorinated intermediates such as 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid or esters, followed by reduction to the corresponding diol.

- For example, perfluorinated heptanoic acid derivatives can be reduced using strong hydride donors (e.g., lithium aluminum hydride) to yield the diol at the terminal carbon.

- This approach allows for better control over the fluorination pattern and functional group transformations.

Fluorination of Diol-Containing Precursors via Fluorinating Agents

- Fluorination of diol-containing precursors such as heptane-1,1-diol derivatives with reagents like trifluoroacetic anhydride or diethylaminosulfur trifluoride (DAST) can introduce fluorine atoms selectively.

- These reagents facilitate nucleophilic substitution or electrophilic fluorination at specific carbon centers.

- The reaction is typically performed in aprotic solvents under anhydrous conditions to prevent side reactions.

Asymmetric and Regioselective Synthesis Approaches

- Although specific asymmetric synthesis of this compound is less documented, methodologies for preparing optically active diols from ketones via asymmetric epoxidation and subsequent regio- and stereospecific ring opening can be adapted.

- For example, Shi asymmetric epoxidation of silyl enol ethers derived from ketones, followed by regioselective hydride or alkylide addition, can yield differentiated diol structures.

- This approach, while more common for simpler diols, could be modified for fluorinated substrates with appropriate fluorinated ketone precursors.

Summary Table of Preparation Methods

| Methodology | Starting Material | Fluorinating Agent / Reagent | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct fluorination of diol | Heptane-1,1-diol | Sulfur tetrafluoride, CoF3, DAST | Low temperature, inert atmosphere | Direct introduction of fluorines | Risk of diol degradation |

| Reduction of fluorinated acids | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid | LiAlH4 or other hydride donors | Anhydrous, controlled temperature | Better control of fluorination | Multi-step synthesis |

| Fluorination of diol derivatives | Heptane-1,1-diol derivatives | Trifluoroacetic anhydride, DAST | Aprotic solvents, anhydrous | Selective fluorination possible | Requires precursor synthesis |

| Asymmetric epoxidation and ring opening | Fluorinated ketones or silyl enol ethers | Shi asymmetric epoxidation reagents | Controlled stereochemistry | Potential for optically active diols | Complex, less documented for fluorinated substrates |

Research Findings and Analytical Data

- Studies on related fluorinated diols such as 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol indicate that fluorination reactions require precise control to maintain diol integrity and achieve high purity products.

- Mass spectrometry and NMR analyses confirm the substitution pattern and purity of fluorinated diols, with characteristic fluorine coupling patterns in ^19F NMR and molecular ion peaks in high-resolution mass spectrometry.

- Industrial processes often utilize continuous flow reactors to optimize fluorination efficiency and product consistency.

- The presence of multiple fluorine atoms significantly affects the compound’s reactivity, necessitating tailored reaction conditions to avoid side reactions such as elimination or rearrangement.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the diol into other fluorinated alcohols or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce various fluorinated alcohols.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing other fluorinated compounds. Its structure allows for modifications that can lead to new materials with desirable properties.

Biology

- Drug Delivery Systems : Due to its stability and biocompatibility, it is being investigated for use in drug delivery systems. The compound's ability to form stable complexes with drugs can enhance bioavailability.

Medicine

- Pharmaceutical Development : Researchers are exploring its potential in developing new pharmaceuticals. The unique properties of the compound may lead to drugs with improved efficacy and reduced side effects.

Lubricants

- The compound is utilized in the production of high-performance lubricants. Its low surface energy reduces friction and wear in mechanical systems.

Coatings

- It is used in coatings that require chemical resistance and durability. These coatings are essential in environments where exposure to harsh chemicals is common.

Surfactants

- In the formulation of surfactants, the compound's properties contribute to lower surface tension and enhanced wetting characteristics.

Case Studies

| Application Area | Case Study Highlights |

|---|---|

| Drug Delivery | Studies have shown that formulations incorporating 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol improve the stability of encapsulated drugs in biological systems. |

| Lubricants | Research indicates that lubricants formulated with this compound exhibit lower friction coefficients compared to traditional lubricants under high-temperature conditions. |

| Coatings | Experiments demonstrate that coatings containing this diol maintain integrity and performance in corrosive environments over extended periods. |

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1,2,2,3,3,4,4,5,5,6,6,7-Dodecafluoro-1-heptanol (Note: The compound is alternatively named based on hydroxyl group positioning) .

- Molecular Formula : C₇H₄F₁₂O

- Molecular Weight : 332.09 g/mol .

- CAS Registry Number : 98057-27-3 .

- Structural Features : A heptane backbone with 12 fluorine atoms substituted on carbons 2–7 and two hydroxyl groups at the terminal C1 position (1,1-diol configuration).

Key Characteristics :

- The 1,1-diol configuration creates a highly polar, electron-deficient environment due to adjacent hydroxyl groups and extensive fluorination.

- Fluorination enhances thermal stability, hydrophobicity, and resistance to oxidation, while the diol moiety enables hydrogen bonding and solubility in polar solvents .

Comparison with Structurally Similar Compounds

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol

Key Differences :

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

Key Differences :

| Property | Target Compound (C₇H₄F₁₂O) | Dodecafluoro-1,8-octanediol (C₈H₄F₁₂O₂) |

|---|---|---|

| Chain Length | C7 | C8 |

| Diol Position | 1,1-diol | 1,8-diol (terminal) |

| Fluorination Pattern | Fluorines on C2–C7 | Likely fluorines on C2–C7 (exact positions unclear) |

| Potential Reactivity | Higher acidity due to adjacent OH groups | Terminal OH groups enable linear polymerization |

Research Findings :

7-(Ethenyloxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane

Key Differences :

| Property | Target Compound (C₇H₄F₁₂O) | 7-Ethenyloxy Derivative (C₉H₆F₁₂O) |

|---|---|---|

| Functional Groups | 1,1-diol | Ethenyloxy group at C7 |

| Reactivity | H-bond donor/acceptor | Susceptible to radical polymerization via ethenyl group |

| Applications | Chelation, catalysis | Monomer for fluorinated polymers |

Data Tables

Table 1. Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Diol Position | Key Applications |

|---|---|---|---|---|---|

| 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol | C₇H₄F₁₂O | 332.09 | 12 | 1,1 | Catalysis, chelation |

| 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol | C₆H₆F₈O₄ | 294.11 | 8 | 1,6 | Ionic liquids, polymers |

| 7-(Ethenyloxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane | C₉H₆F₁₂O | 358.12 | 12 | N/A (ether) | Polymer synthesis |

Table 2. Crystallographic Data (Where Available)

| Compound Name | Space Group | Crystal System | Reference |

|---|---|---|---|

| 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol | P2₁ | Monoclinic |

Biological Activity

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol (CAS Number: 104333-00-8) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound through various studies and data analyses.

The compound is characterized by its dodecafluorinated structure which contributes to its hydrophobicity and stability. It is primarily used in industrial applications and research contexts.

| Property | Value |

|---|---|

| Molecular Formula | C7H2F12O2 |

| Molecular Weight | 410.010 g/mol |

| Melting Point | Not Available |

| Solubility | Insoluble in water |

| Density | Not Available |

Toxicological Studies

Recent studies have indicated that dodecafluoroheptane-1,1-diol exhibits significant biological activity that may impact human health and environmental safety. It has been classified as a potential endocrine disruptor. The following effects have been documented:

- Reproductive Toxicity : The compound has shown potential reproductive toxicity in animal models.

- Neurotoxicity : Some studies suggest neurotoxic effects at high concentrations.

- Aquatic Toxicity : It poses risks to aquatic life due to its persistence in the environment.

Case Study 1: Reproductive Toxicity Assessment

In a study published in Environmental Health Perspectives, researchers evaluated the reproductive toxicity of dodecafluoroheptane-1,1-diol in rodent models. The findings indicated a significant decrease in fertility rates among exposed groups compared to control groups. The study concluded that the compound could interfere with hormonal regulation.

Case Study 2: Neurotoxicity Evaluation

A research article in Toxicological Sciences assessed the neurotoxic effects of various fluorinated compounds including dodecafluoroheptane-1,1-diol. The study utilized behavioral assays and biochemical markers to evaluate neurotoxicity. Results indicated that exposure led to altered behavior patterns and increased oxidative stress markers in the brain.

The biological activity of dodecafluoroheptane-1,1-diol is believed to be linked to its ability to interact with cellular membranes due to its hydrophobic nature. This interaction may disrupt normal cellular functions and lead to adverse biological outcomes.

Table 2: Mechanism Insights

| Mechanism | Description |

|---|---|

| Membrane Disruption | Alters membrane fluidity and integrity |

| Hormonal Interference | Mimics or blocks hormone receptors |

| Oxidative Stress Induction | Increases reactive oxygen species (ROS) levels |

Regulatory Status

Due to its potential toxicological effects, dodecafluoroheptane-1,1-diol is monitored under various environmental regulations. It is included in lists of substances of concern due to its persistence and bioaccumulation potential.

Table 3: Regulatory Listings

| Regulation Body | Status |

|---|---|

| European Chemicals Agency (ECHA) | Listed as a substance of very high concern (SVHC) |

| U.S. Environmental Protection Agency (EPA) | Under review for potential regulation |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step fluorination of heptane-1,1-diol precursors using fluorinating agents like SF₄ or HF-pyridine under anhydrous conditions. For example, stepwise substitution of hydroxyl groups with fluorine atoms requires precise temperature control (0–5°C) to avoid side reactions like defluorination . Yield optimization can be achieved via factorial design experiments (e.g., varying solvent polarity, stoichiometry of fluorinating agents, and reaction time) to identify dominant variables .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Resolves fluorine environments, confirming substitution patterns (δ -70 to -120 ppm for CF₂ and CF₃ groups) .

- FTIR : Detects O-H stretches (broad ~3300 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹) to assess fluorination completeness .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ at m/z 395.1258) and fragmentation patterns to confirm backbone integrity .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) critical for handling this compound?

- Methodological Answer :

- Solubility : Hydrophobicity dominates due to fluorination; solubility in polar aprotic solvents (e.g., DMSO, THF) is higher than in water. Quantitative analysis via shake-flask method with UV/Vis detection .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset >200°C, necessitating inert atmospheres during high-temperature applications .

Advanced Research Questions

Q. How does the compound’s fluorinated structure influence its reactivity in polymer crosslinking applications?

- Methodological Answer : The electron-withdrawing effect of fluorine atoms reduces nucleophilicity of hydroxyl groups, requiring activation (e.g., using Mitsunobu conditions or carbodiimide coupling) for esterification. Kinetic studies via in situ IR spectroscopy can monitor reaction progress and identify intermediates . Comparative studies with non-fluorinated diols highlight enhanced thermal resistance in fluorinated polymers .

Q. What experimental strategies resolve contradictions in reported data on its hydrogen-bonding behavior?

- Methodological Answer : Discrepancies in hydrogen-bond strength (e.g., between computational predictions and IR data) arise from solvent effects. A combined approach using:

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) to map potential energy surfaces of O-H···F interactions .

- Solvent Variation Studies : Compare H-bonding in solvents of varying polarity (e.g., hexane vs. DMSO) via temperature-dependent NMR .

Q. How can factorial design optimize catalytic performance of this diol in asymmetric synthesis?

- Methodological Answer : Design a 2³ factorial experiment varying:

- Catalyst Loading (1–5 mol%),

- Temperature (25–60°C),

- Solvent (toluene vs. acetonitrile).

Response variables include enantiomeric excess (HPLC analysis) and turnover number. Pareto charts identify significant factors, with interaction effects revealing solvent-dependent activation barriers .

Q. What role does the compound play in surface modification studies, and how is its adsorption kinetics quantified?

- Methodological Answer : As a fluorinated surfactant, it reduces surface tension at air-water interfaces. Adsorption kinetics are measured via:

- Quartz Crystal Microbalance (QCM) : Monitors mass changes during monolayer formation.

- Dynamic Light Scattering (DLS) : Tracks aggregation behavior at critical micelle concentration (CMC).

Data fitting to Langmuir isotherms reveals binding constants (~10⁴ M⁻¹) .

Methodological Framework Integration

- Theoretical Linkage : The compound’s behavior aligns with fluorocarbon interaction theory, where perfluoroalkyl segments exhibit "fluoro-phobic" aggregation, guided by cohesive energy density models .

- Data Contradiction Analysis : Conflicting solubility data are resolved by differentiating between thermodynamic (equilibrium) and kinetic (dissolution rate) measurements, emphasizing solvent pre-saturation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.